molecular formula C11H13N3O B1351651 1-(4-methoxybenzyl)-1H-pyrazol-5-amine CAS No. 3528-45-8

1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Cat. No. B1351651
CAS RN: 3528-45-8
M. Wt: 203.24 g/mol
InChI Key: JEBIFRSQWFZFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200004B2

Procedure details

Hydrazine (10 mL, 320 mmol) was added over 10 min. to a vigorously stirred solution of 2-propenenitrile (22.3 mL, 339 mmol) in EtOH (100 mL), which was cooled in an ice-water bath to below 20° C. After stirring for 20 h, the reaction mixture was cooled in an ice-water bath, and 4-methoxybenzaldehyde (41.1 mL, 338 mmol) was added slowly. The reaction mixture was stirred at room temperature for 60 h. The solution was concentrated under reduced pressure and the residue was dissolved in isopropyl alcohol (100 mL). NaOH (7 g, 200 mmol) was added and the resulting mixture was heated at 120° C. for 2 h. The solution was concentrated under reduced pressure and the residue was diluted with water and EtOAc. The layers were separated and the aqueous layer was then extracted with further EtOAc. The combined organic extract was washed with 1 M HCl. The HCl layers were combined and the pH was adjusted to 14 using NaOH. The resulting slurry was extracted with DCM. The DCM layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford 21 g of the sub-title compound (30%). LCMS calc. for C11H14N3O (M+H)+: m/z=204.1. Found: 204.2.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[C:3](#[N:6])[CH:4]=[CH2:5].CO[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.[OH-:17].[Na+].[CH3:19]CO>>[CH3:19][O:17][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:1]2[C:3]([NH2:6])=[CH:4][CH:5]=[N:2]2)=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Name
Quantity
22.3 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
41.1 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath to below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 60 h
Duration
60 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in isopropyl alcohol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was then extracted with further EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with 1 M HCl
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.